molecular formula C12H10BrNO3 B1376033 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid CAS No. 1422283-25-7

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid

Cat. No. B1376033
CAS RN: 1422283-25-7
M. Wt: 296.12 g/mol
InChI Key: BCYAVYDNWLSIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid” is a chemical compound with the formula C12H10BrNO3 . It is used in scientific research and has diverse applications, such as drug development, biomedical studies, and materials science.


Molecular Structure Analysis

The molecular structure of “3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid” consists of a bromophenyl group attached to an isoxazole ring, which is further connected to a propanoic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.12 g/mol . It is a solid at room temperature . The melting point is between 169-173 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis of compounds closely related to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, emphasizing the importance of correct identification through spectroscopic techniques and single-crystal X-ray analysis. They note that both structures make extensive use of hydrogen bonding (Kumarasinghe, Hruby, & Nichol, 2009).

Biological Activity and Applications

  • Ryzhkova, Ryzhkov, and Elinson (2020) investigated a compound structurally similar to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, which showed promise in regulating inflammatory diseases. This indicates the potential biomedical applications of similar isoxazole derivatives (Ryzhkova, Ryzhkov, & Elinson, 2020).

Pharmaceutical Synthesis

  • An improved synthesis method for a related compound was investigated by Deng Yong (2010), highlighting the development of more efficient and high-yield synthesis processes for similar compounds. This research can be crucial in the manufacturing of pharmaceuticals derived from isoxazole-based compounds (Deng Yong, 2010).

Advanced Organic Syntheses

  • Camps and Farrés (1995) demonstrated the synthesis of isomers related to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, showcasing the complexity and versatility of organic synthesis involving isoxazole compounds (Camps & Farrés, 1995).

Novel Compound Synthesis

  • Safonov and Nevmyvaka (2020) synthesized new derivatives of 1,2,4-triazole, demonstrating the wide range of biological activities of these derivatives. This research underscores the potential of creating modified medicines based on compounds similar to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (Safonov & Nevmyvaka, 2020).

Organometallic Chemistry

  • Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-Bromophenyl)alkanoic acids, demonstrating the role of organometallic chemistry in the synthesis of structurally related compounds. This highlights the intersection of organometallic chemistry and the synthesis of isoxazole derivatives (Zaidlewicz & Wolan, 2002).

Heterocyclic Chemistry

  • Ghandi, Zarezadeh, and Taheri (2011) reported on the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones, indicating the potential of isoxazole derivatives in the creation of complex heterocyclic structures (Ghandi, Zarezadeh, & Taheri, 2011).

properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(17-14-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYAVYDNWLSIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
Reactant of Route 3
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
Reactant of Route 4
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
Reactant of Route 6
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.